![molecular formula C19H19ClN4OS B2980278 2-[(5-chloropyridin-2-yl)amino]-N-(4-ethylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1351805-89-4](/img/structure/B2980278.png)
2-[(5-chloropyridin-2-yl)amino]-N-(4-ethylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5-chloropyridin-2-yl)amino]-N-(4-ethylbenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazole Derivatives as Mycobacterium Tuberculosis Inhibitors
A study explored the design and synthesis of thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB inhibitors. By evaluating their in vitro activities, a compound exhibiting promising antituberculosis activity and low cytotoxicity was identified, showcasing the chemical's potential in developing new therapeutics against tuberculosis. This research underlines the chemical's role in addressing global health challenges by targeting infectious diseases at the molecular level (V. U. Jeankumar et al., 2013).
Molluscicidal Properties for Schistosomiasis Control
Another study focused on the synthesis of thiazolo[5,4-d]pyrimidines, investigating their molluscicidal properties against B. alexandrina snails, the intermediate host of schistosomiasis. By synthesizing and screening various compounds, the study aimed to find effective measures to control the spread of schistosomiasis, a disease affecting millions worldwide. This research highlights the compound's potential application in public health, particularly in regions burdened by parasitic diseases (K. El-bayouki & W. Basyouni, 1988).
Antimicrobial and Antifungal Activities
Research into new pyridine derivatives demonstrated variable and modest antimicrobial activity against a range of bacterial and fungal strains. This study's findings underscore the chemical's utility in synthesizing compounds with potential applications in fighting microbial infections, contributing to the ongoing search for new antimicrobials amid rising resistance to existing drugs (N. Patel et al., 2011).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, such as pyrido[3,2-f][1,4]thiazepines, demonstrate the chemical's versatility in creating diverse molecular structures. These studies contribute to the broader understanding of thiazole derivatives' chemical properties and potential applications in various scientific fields, including materials science and drug development (R. Faty et al., 2011).
properties
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-3-13-4-6-14(7-5-13)10-22-18(25)17-12(2)23-19(26-17)24-16-9-8-15(20)11-21-16/h4-9,11H,3,10H2,1-2H3,(H,22,25)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWWBKIZEBFOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxy-3-methoxybenzyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2980195.png)

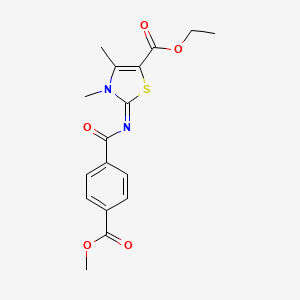
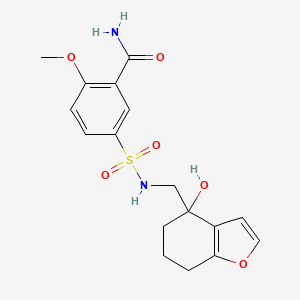

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2980201.png)
![7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B2980202.png)

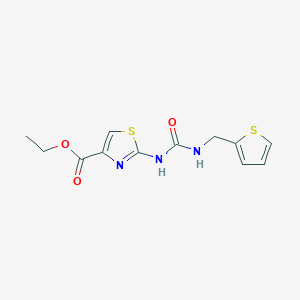
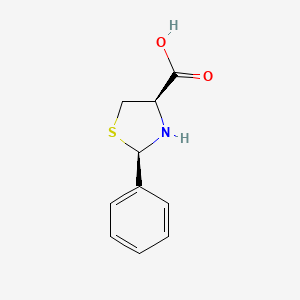

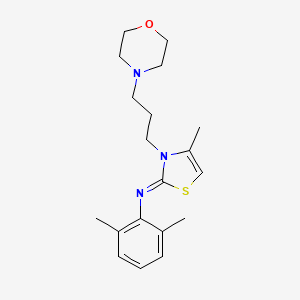
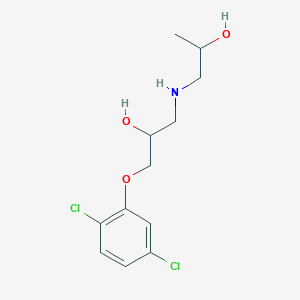
![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980218.png)